molecular formula C18H16N2O3S B11518524 (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11518524
M. Wt: 340.4 g/mol
InChI Key: ZHUVCGLTAMLMTC-BJMVGYQFSA-N
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Description

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the condensation of 6-methoxy-1,3-benzothiazole-2-amine with 3-(4-methoxyphenyl)prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, benzothiazole derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. Research into this compound may reveal similar biological activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential enzymes or disrupting cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with a simpler structure, known for its diverse biological activities.

    6-Methoxybenzothiazole: A derivative with a methoxy group, similar to the compound .

    4-Methoxycinnamic Acid: A compound with a similar prop-2-enamide structure but lacking the benzothiazole moiety.

Uniqueness

(2E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide is unique due to the combination of the benzothiazole and methoxyphenyl groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H16N2O3S/c1-22-13-6-3-12(4-7-13)5-10-17(21)20-18-19-15-9-8-14(23-2)11-16(15)24-18/h3-11H,1-2H3,(H,19,20,21)/b10-5+

InChI Key

ZHUVCGLTAMLMTC-BJMVGYQFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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